

Application Notes and Protocols for (Rac)-D3S-001 Studies

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Compound of Interest

Compound Name: (Rac)-D3S-001

Cat. No.: B12372128

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, also known as D3S-001, is a next-generation, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.^{[1][2]} This mutation is a key oncogenic driver in a variety of solid tumors.^{[1][3]} D3S-001 irreversibly binds to the GDP-bound, inactive state of the KRAS G12C protein, effectively trapping it in an "off" state and preventing its transition to the active GTP-bound form.^{[3][4][5]} This mechanism of action leads to the suppression of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.^[1] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.^{[1][4][6]}

These application notes provide guidance on the selection of appropriate cell lines for studying the efficacy and mechanism of action of D3S-001, along with detailed protocols for key in vitro assays.

Recommended Cell Lines for (Rac)-D3S-001 Studies

The choice of cell line is critical for obtaining relevant and translatable data. For studies involving D3S-001, it is essential to use cell lines that harbor the KRAS G12C mutation. Below is a list of recommended cell lines categorized by cancer type.

Table 1: Recommended KRAS G12C Mutant Cell Lines

Cancer Type	Cell Line	Key Characteristics
Non-Small Cell Lung Cancer (NSCLC)	NCI-H358	Adenocarcinoma; widely used for KRAS G12C inhibitor studies. [1]
NCI-H2122	Adenocarcinoma; another well-characterized KRAS G12C mutant line.	
LUAD-1	Lung adenocarcinoma patient-derived cell line.	
Colorectal Cancer (CRC)	SW837	Rectal adenocarcinoma; used in preclinical xenograft models with D3S-001. [1]
SW1463	Rectal adenocarcinoma.	
Pancreatic Cancer	MIA PaCa-2	Pancreatic carcinoma; utilized in xenograft studies with D3S-001. [1]
PANC-1	Pancreatic carcinoma; note: also carries a TP53 mutation.	
Other Solid Tumors	CT26.WT-mKRAS G12C	Murine colon carcinoma; a syngeneic model used for in vivo studies. [2]

Control Cell Lines (KRAS Wild-Type or other mutations):

To demonstrate the selectivity of D3S-001, it is recommended to include KRAS wild-type cell lines or cell lines with other KRAS mutations (e.g., G12D, G12V) in your experiments.

Examples include:

- A549: NSCLC, KRAS G12S

- HCT116: Colorectal Cancer, KRAS G13D
- MCF-7: Breast Cancer, KRAS Wild-Type

Experimental Protocols

Cell Proliferation Assay (CTG Assay)

This protocol is for assessing the anti-proliferative effects of D3S-001 on cancer cell lines.

Materials:

- KRAS G12C mutant and control cell lines
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **(Rac)-D3S-001** (stock solution in DMSO)
- 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare a serial dilution of D3S-001 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the D3S-001 dilutions or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C, 5% CO₂.

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blot for Phospho-ERK Inhibition

This protocol is to determine the effect of D3S-001 on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.

Materials:

- KRAS G12C mutant cells
- Complete growth medium
- **(Rac)-D3S-001**
- 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of D3S-001 or vehicle control for 2-4 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

Active RAS (GTP-bound) Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound KRAS.

Materials:

- KRAS G12C mutant cells

- **(Rac)-D3S-001**

- Active Ras Pulldown and Detection Kit (containing Raf-1 RBD agarose beads)
- Lysis/Binding/Wash Buffer
- GTPyS and GDP for positive and negative controls
- Primary antibody: anti-KRAS
- Standard Western blot reagents

Protocol:

- Treat cells with D3S-001 as described for the Western blot protocol.
- Lyse the cells using the provided Lysis Buffer.
- Clarify the lysates by centrifugation.
- Normalize the protein concentration for all samples.
- Incubate a portion of the lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.
- For controls, preload lysate from untreated cells with GTPyS (positive control) or GDP (negative control) before adding the beads.
- Wash the beads with Wash Buffer to remove non-specifically bound proteins.
- Elute the bound proteins by boiling the beads in Laemmli buffer.
- Analyze the eluates by Western blot using an anti-KRAS antibody.
- A sample of the total lysate should be run in parallel to determine the total KRAS levels.

Data Presentation

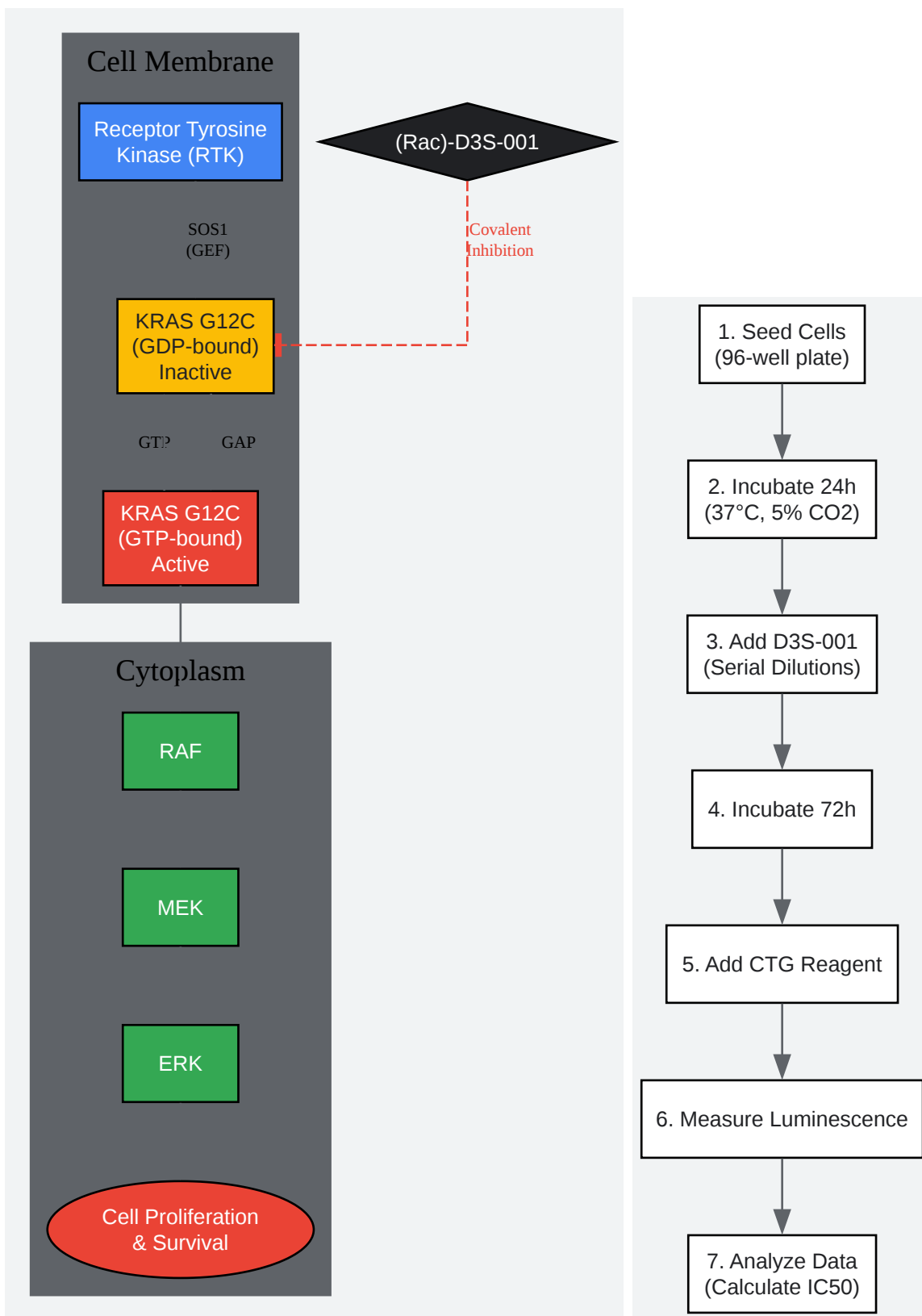
Quantitative data from the described assays should be summarized in tables for clear comparison.

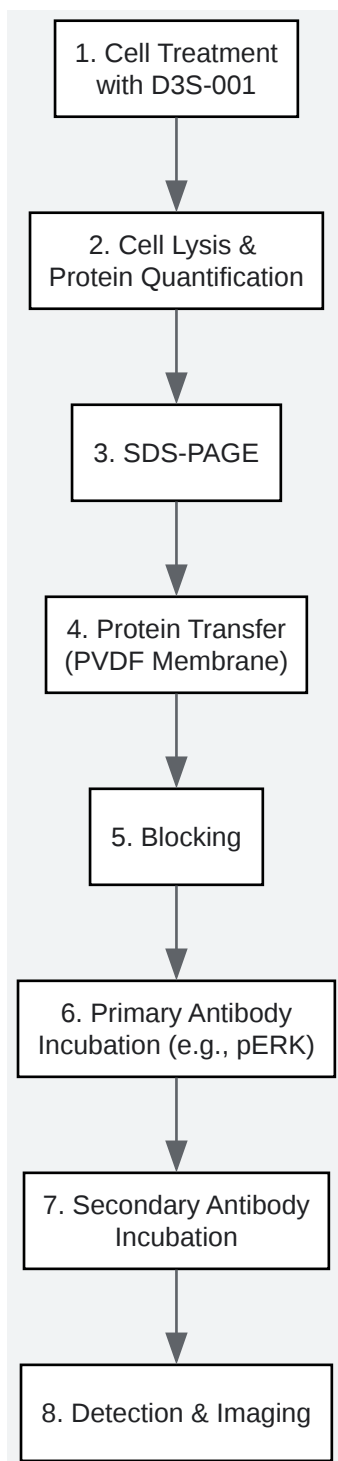
Table 2: Example Data Summary for D3S-001 in KRAS G12C Cell Lines

Cell Line	Cancer Type	D3S-001 IC50 (nM) - Proliferation (72h)	D3S-001 IC50 (nM) - pERK Inhibition (2h)
NCI-H358	NSCLC	e.g., 4.5	e.g., 1.2
SW837	CRC	e.g., 6.8	e.g., 2.5
MIA PaCa-2	Pancreatic	e.g., 5.2	e.g., 1.8
A549 (Control)	NSCLC (G12S)	>10,000	>1,000

Visualizations

Signaling Pathway of KRAS G12C and Inhibition by D3S-001





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